7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
Overview
Description
“7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine” is a compound with the molecular formula C20H19N3O2 . It is also known as EFA. It is a member of the class of aminoacridines that is acridin-9-amine substituted by [(furan-2-yl)methyl]amino and ethoxy groups at positions 3 and 7, respectively .
Molecular Structure Analysis
The molecular weight of this compound is 333.4 g/mol . The IUPAC name is 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 73.3 Ų and a complexity of 435 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The XLogP3-AA value, which predicts the compound’s lipophilicity, is 3.8 .Scientific Research Applications
Potential Anti-cancer Applications
Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, similar in structure to the compound , reveals potential multifunctional anti-cancer properties. These studies highlight the synthesis and structural characterization of complexes that show promise in cancer treatment due to their ability to interact with DNA and potentially disrupt cancer cell proliferation (Goodgame et al., 1988); (Goodgame et al., 1990).
Synthesis of Heterocyclic Compounds
A method for the efficient synthesis of spiro[furan-3,3′-indoline] derivatives via domino reactions showcases the versatility of furan-based compounds in organic synthesis. This process involves reactions of pyridinium salts with isatinylidene acetoacetates, indicating the potential of furan derivatives in constructing complex heterocyclic structures with possible pharmaceutical applications (Liu et al., 2013).
DNA Interacting Agents
The synthesis of acridine-based DNA bis-intercalating agents is another area of research that aligns with the structural themes of "7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine." These studies focus on compounds that can intercalate into DNA, which could lead to the development of novel therapeutic agents targeting genetic diseases or cancer (Moloney et al., 2001).
Electronic Materials
Research into dimethyl-dihydrobenzofuran derivatives for use in blue fluorescent organic light-emitting diodes (OLEDs) illustrates the application of furan derivatives in material science. These compounds serve as electron-blocking layers, enhancing the efficiency and lifespan of OLEDs, highlighting the broader utility of furan derivatives beyond biomedical applications (Hu et al., 2020).
properties
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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